2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that features a unique fusion of pyrimidine and carbazole rings, with a bromine atom at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multicomponent reactions that allow for the formation of complex molecules through multiple bond formations. One common method involves the use of ethanol as a reaction medium and a deep eutectic mixture as a catalyst . This approach facilitates the formation of the desired compound under mild reaction conditions, using non-hazardous solvents, and achieving good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of eco-friendly solvents and catalysts, as well as optimizing reaction conditions to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The compound can form additional rings through cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Material Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and carbazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
1499223-18-5 |
---|---|
Molekularformel |
C14H8BrN3O |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
8-bromo-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H8BrN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6H,(H2,16,18,19) |
InChI-Schlüssel |
SRGSTGMKNJALRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.